1,3-Oxazinan-2-ones belong to a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen atom, one nitrogen atom, and a carbonyl group. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential as pharmaceutical agents [].
Cyclization of N-Boc-tethered epoxides: This approach utilizes the intramolecular ring-opening cyclization of N-Boc-protected amino alcohols with epoxides, often employing trifluoroethanol as a promoter [, ]. The regioselectivity of the reaction can be influenced by the substitution pattern on the epoxide, leading to either 1,3-oxazolidin-2-ones or 1,3-oxazinan-2-ones.
Reaction of amines and 1,3-diols with dialkyl carbonates: This method leverages the reactivity of dialkyl carbonates, such as diethyl carbonate, with amines and 1,3-diols in the presence of a base like potassium tert-butoxide to afford 1,3-oxazinan-2-ones [].
Ring expansion of azetidine carbamates: This strategy involves the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates to yield 6,6-disubstituted 1,3-oxazinan-2-ones [].
Other methods: The literature also mentions using α-isocyanoacetates and phenyl vinyl selenones [, ], and the multi-step transformation of 6-bromomethyl-4H-1,3-dioxin [] as starting materials for the synthesis of 1,3-oxazinan-2-one derivatives.
1,3-Oxazinan-2-ones are characterized by a six-membered heterocyclic ring containing one oxygen, one nitrogen, and a carbonyl group. The conformational flexibility of the ring can be influenced by substituents, and different stereoisomers may exhibit distinct biological activities []. Spectroscopic techniques like NMR and X-ray crystallography are valuable tools for determining their structures and conformations.
Nucleophilic substitution: The bromine atom in 6-(bromomethyl)-1,3-oxazinan-2-one could potentially undergo nucleophilic substitution reactions with various nucleophiles, allowing for the introduction of different substituents at the 6-position. This reactivity is exemplified by the reaction of 2-bromomethyl-1,3-thiaselenole with potassium selenocyanate to form 2,3-dihydro-1,3-thiaselenin-2-yl selenocyanate [].
6-(bromomethyl)-1,3-oxazinan-2-one is a heterocyclic organic compound characterized by a bromomethyl group attached to the 6-position of a 1,3-oxazinan-2-one ring. This compound is of interest in synthetic organic chemistry due to its versatile reactivity and potential applications in various fields, including medicinal chemistry and materials science.
This compound can be synthesized through various methods, primarily involving the bromination of precursors such as methyl-substituted oxazinan-2-ones. It falls under the classification of oxazinanones, which are cyclic amides containing an oxazine ring structure. The presence of the bromomethyl group enhances its electrophilic character, making it suitable for further chemical transformations.
The synthesis of 6-(bromomethyl)-1,3-oxazinan-2-one typically involves radical bromination using N-bromosuccinimide as the brominating agent. The reaction is generally performed under reflux conditions in solvents like carbon tetrachloride or chloroform, often with a radical initiator such as azobisisobutyronitrile or dibenzoyl peroxide to facilitate the formation of bromine radicals.
On an industrial scale, continuous flow processes have been explored to enhance control over reaction conditions and improve yields. Additionally, photochemical methods utilizing visible light for bromination have been investigated to increase efficiency and selectivity.
6-(bromomethyl)-1,3-oxazinan-2-one is reactive towards various nucleophiles due to the electrophilic nature of the bromomethyl group. Key types of reactions include:
For example, nucleophilic substitution with sodium azide produces 6-(azidomethyl)-1,3-oxazinan-2-one, while oxidation with potassium permanganate can yield oxidized derivatives.
The mechanism of action for 6-(bromomethyl)-1,3-oxazinan-2-one primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile that readily undergoes nucleophilic attack. This reactivity allows for various synthetic transformations to introduce different functional groups into the oxazinanone framework.
The specific pathways depend on the nature of the reacting species and conditions used in the reactions. For instance, when treated with amines, the compound can form amine-substituted derivatives through nucleophilic substitution.
6-(bromomethyl)-1,3-oxazinan-2-one typically appears as a solid at room temperature. Its melting point has been reported around 183–185 °C .
The compound exhibits characteristic reactivity associated with both its oxazinanone structure and the presence of the bromomethyl group. It is soluble in organic solvents like dichloromethane and chloroform but has limited solubility in water due to its hydrophobic nature.
6-(bromomethyl)-1,3-oxazinan-2-one has several important applications in scientific research:
6-(Bromomethyl)-1,3-oxazinan-2-one (CAS #70029-94-6) is a brominated six-membered heterocyclic compound with the molecular formula C₆H₁₀BrNO₂ and a molecular weight of 208.05 g/mol. This derivative of 1,3-oxazinan-2-one features a reactive bromomethyl group (–CH₂Br) at the C6 position, distinguishing it as a critical electrophilic synthon in organic synthesis and medicinal chemistry. Its physicochemical properties include a calculated density of 1.458 g/cm³ and a high boiling point of 369.3°C at atmospheric pressure, reflecting significant molecular stability [1]. As a crystalline solid with moderate polarity (logP ~0.83), it exhibits balanced solubility in organic solvents, facilitating its handling in synthetic applications. The compound’s significance stems from its dual functionality: the 1,3-oxazinan-2-one core provides conformational constraints seen in bioactive molecules, while the bromomethyl group serves as a versatile handle for structural diversification through nucleophilic substitution reactions.
Table 1: Key Physicochemical Properties of 6-(Bromomethyl)-1,3-oxazinan-2-one
Property | Value | Method |
---|---|---|
Molecular Formula | C₆H₁₀BrNO₂ | - |
Molecular Weight | 208.05 g/mol | - |
CAS Registry Number | 70029-94-6 | - |
Density | 1.458 g/cm³ | Calculated |
Boiling Point | 369.3°C at 760 mmHg | Calculated |
Flash Point | 177.2°C | Calculated |
SMILES | CC1(CCNC(=O)O1)CBr | - |
InChIKey | JBEUJFAKACIFFM-UHFFFAOYSA-N | - |
The 1,3-oxazinan-2-one scaffold is a saturated six-membered ring incorporating both oxygen and nitrogen heteroatoms within a lactam framework. This structure exhibits a distorted half-chair conformation, with the N–H and C=O groups adopting a trans-diaxial orientation that facilitates hydrogen-bonding interactions with biological targets. The ring system’s polarity (PSA ≈ 38.3 Ų) and moderate lipophilicity (logP ≈ 0.8–1.0) enable favorable membrane permeability, making it a privileged motif in drug design [2]. Nitrogen-containing heterocycles like 1,3-oxazinan-2-one constitute structural components in >60% of FDA-approved small-molecule drugs due to their metabolic stability and capacity for target engagement through hydrogen bonding and dipole interactions [3]. For example, the unsubstituted 1,3-oxazinan-2-one (C₄H₇NO₂) serves as a conformational constraint in peptidomimetics, while 6-methyl-1,3-oxazinan-2-one (C₅H₉NO₂, CAS #42202-89-1) demonstrates enhanced ring stability with a density of 1.046 g/cm³ and a boiling point of 302.6°C [2] [4]. The scaffold’s versatility is further evidenced by its presence in antibiotics, enzyme inhibitors, and antiviral agents, where it often mimics transition states or peptide bonds.
The bromomethyl (–CH₂Br) group at C6 imparts exceptional electrophilic character to the molecule, enabling diverse bond-forming reactions. This substituent undergoes facile SN2 displacement with nucleophiles (e.g., amines, thiols, azides, carboxylates) at rates 10–50 times faster than primary alkyl chlorides, due to bromide’s superior leaving-group ability. For instance, reactions with amines generate aminomethyl derivatives essential for constructing pharmacophores like antibiotic side chains or kinase inhibitor fragments [6]. In cyclization reactions, the bromomethyl group can intramolecularly attack adjacent carbonyls or imines, forming bridged bicycles such as 2-oxaadamantane derivatives—structures noted for their conformational rigidity and potential bioactivity [6].
Table 2: Nucleophilic Substitution Reactions of 6-(Bromomethyl)-1,3-oxazinan-2-one
Nucleophile | Product | Application | Reference |
---|---|---|---|
Primary Amines | 6-(Aminomethyl)-1,3-oxazinan-2-ones | Antibiotic side-chain synthesis | [6] |
Sodium Azide | 6-(Azidomethyl)-1,3-oxazinan-2-one | Click chemistry precursors | [6] |
Carboxylate Salts | Ester-linked conjugates | Prodrug formation | [6] |
Thiophenols | 6-(Arylthio)methyl derivatives | Antioxidant mimetics | [6] |
Biologically, bromomethylated heterocycles act as alkylating agents that disrupt enzyme function by modifying nucleophilic residues (e.g., cysteine, histidine). This reactivity underpins their use in anticancer prodrugs and covalent inhibitors, though specific mechanisms for 6-(bromomethyl)-1,3-oxazinan-2-one remain under exploration [3]. The bromomethyl group also enhances the compound’s metabolic susceptibility, where glutathione conjugation facilitates detoxification pathways, influencing pharmacokinetic profiles in drug candidates.
The chemistry of 1,3-oxazinan-2-ones evolved alongside β-lactam antibiotics, with early work focusing on hydrolytically stable lactam analogs. Key milestones include:
Table 3: Historical Milestones in 1,3-Oxazinan-2-one Chemistry
Timeframe | Development | Impact |
---|---|---|
1950s–1970s | Halo-cyclocarbamation of homoallylamines | First reliable access to 6-substituted rings |
1980s–2000s | Au(I)-catalyzed oxycyclization of allenes | Stereocontrolled ring expansion protocols |
2010s | Photocatalytic C3–H alkylation of quinoxalinones | Enabled C3-diversification under mild conditions |
2020s | Oxaadamantane synthesis via nucleophilic substitution | Bridged bicycles for targeted drug design |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: